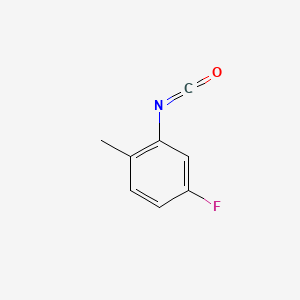

![molecular formula C17H22N4O2 B1333713 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine CAS No. 354563-89-6](/img/structure/B1333713.png)

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

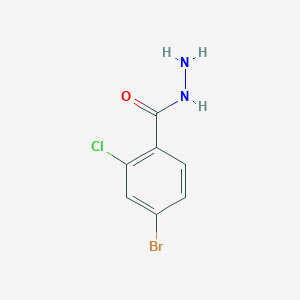

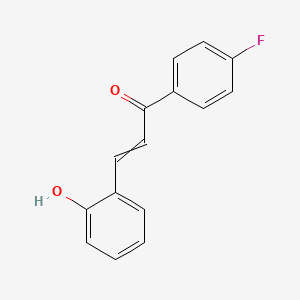

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Applications

- A study explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including variations of pyrimidine derivatives. These new compounds showed potential as cyclooxygenase inhibitors and displayed analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Activity

- Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their antiproliferative effects against human cancer cell lines, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Neuroprotective Properties

- Novel 4-arylpyrimidine derivatives with anti-anoxic and anti-lipid peroxidation activities were synthesized and tested, indicating their potential use in cerebral protection (Kuno, Katsuta, Sakai, Ohkubo, Sugiyama, & Takasugi, 1992).

Fungicidal Applications

- A series of novel 1-substituted phenyl(glycosyl)-4-{4-[4,6-dimethoxy)pyrimidin-2-yl] piperazin-1-yl}methyl-1H-1,2,3-triazoles demonstrated moderate but promising fungicidal activities, especially against Physalospora piricola (Ming-zhen et al., 2013).

Pharmaceutical Synthesis

- A study detailed the synthesis of 4,6-Dimethoxy-2-(methylsulfonyl) pyrimidine, an organic chemistry experiment illustrating environment-friendly processes (Ma Hai-rong, 2013).

Optical Applications

- Research on the structural parameters and electronic properties of thiopyrimidine derivatives highlighted their significance in nonlinear optics (NLO) fields, underlining their potential in medical and NLO applications (Hussain et al., 2020).

Safety and Hazards

作用機序

Target of Action

The primary target of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission . The compound has been shown to exhibit selective inhibitory activity against AChE, with less effect on butyrylcholinesterase (BuChE) .

Biochemical Pathways

By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory. The increased acetylcholine levels resulting from AChE inhibition can enhance these cognitive functions .

Pharmacokinetics

The compound’s selective inhibition of ache suggests it may have good bioavailability and reach its target effectively .

Result of Action

The inhibition of AChE by this compound leads to increased acetylcholine levels, which can enhance cognitive functions such as learning and memory . This makes the compound a potential candidate for the treatment of cognitive disorders like Alzheimer’s disease .

生化学分析

Biochemical Properties

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit butyrylcholinesterase (BuChE) with an IC50 value of less than 5 μM

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrimidine compounds, including this compound, have shown neuroprotective and anti-neuroinflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It has been shown to interact with active residues of ATF4 and NF-kB proteins, leading to the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways . These interactions highlight the compound’s potential in modulating cellular stress responses and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that pyrimidine derivatives, including this compound, maintain their activity over extended periods, making them suitable for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit BuChE suggests its involvement in cholinergic pathways, which are critical for neurotransmission and cognitive function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

4,6-dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-22-14-12-15(23-2)20-17(19-14)16(13-6-4-3-5-7-13)21-10-8-18-9-11-21/h3-7,12,16,18H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJADJLMAYMTRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C(C2=CC=CC=C2)N3CCNCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354563-89-6 |

Source

|

| Record name | 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)

![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)